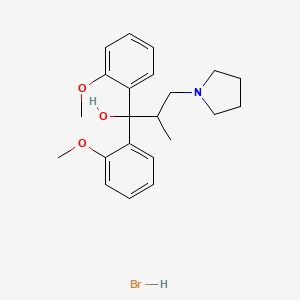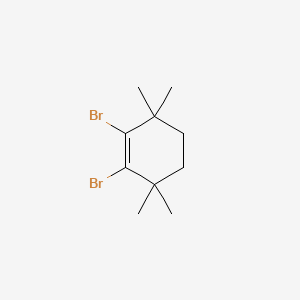
Benzamide, N-(3-diethylaminopropyl)-3,4,5-trimethoxythio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3-diethylaminopropyl)-3,4,5-trimethoxythio- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a benzamide core substituted with a 3-diethylaminopropyl group and three methoxy groups at the 3, 4, and 5 positions, along with a thioether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-diethylaminopropyl)-3,4,5-trimethoxythio- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(3-diethylaminopropyl)amine to yield the desired benzamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(3-diethylaminopropyl)-3,4,5-trimethoxythio- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzamide, N-(3-diethylaminopropyl)-3,4,5-trimethoxythio- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(3-diethylaminopropyl)-3,4,5-trimethoxythio- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of human chronic granulocytic leukemia cells and human gastrointestinal stromal tumor cells . The exact molecular pathways involved may include the inhibition of specific signaling pathways or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibits antibacterial properties and has been studied for its potential therapeutic applications.
Uniqueness
Benzamide, N-(3-diethylaminopropyl)-3,4,5-trimethoxythio- is unique due to its specific substitution pattern and the presence of a thioether linkage
Propiedades
Número CAS |
32417-54-2 |
|---|---|
Fórmula molecular |
C17H28N2O3S |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
N-[3-(diethylamino)propyl]-3,4,5-trimethoxybenzenecarbothioamide |
InChI |
InChI=1S/C17H28N2O3S/c1-6-19(7-2)10-8-9-18-17(23)13-11-14(20-3)16(22-5)15(12-13)21-4/h11-12H,6-10H2,1-5H3,(H,18,23) |
Clave InChI |
NQAKYLBVCGQSAT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC(=S)C1=CC(=C(C(=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


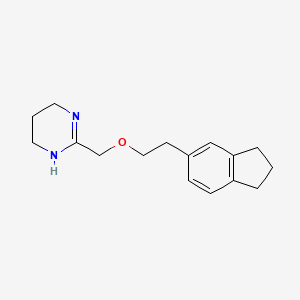
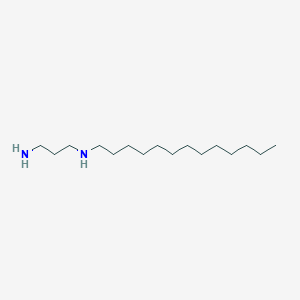
![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
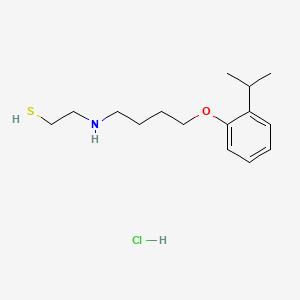
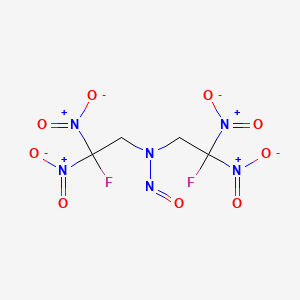
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
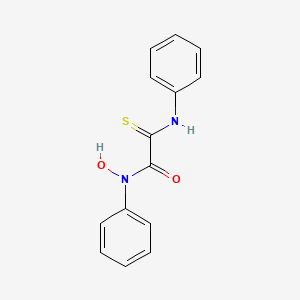
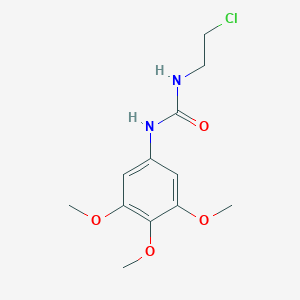

![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)

